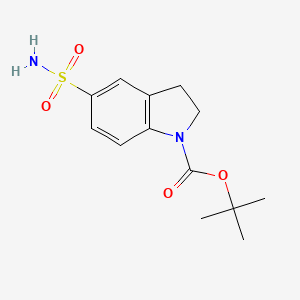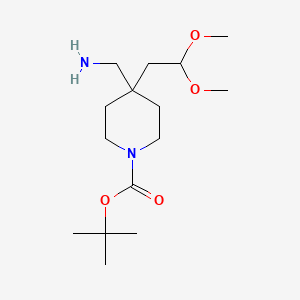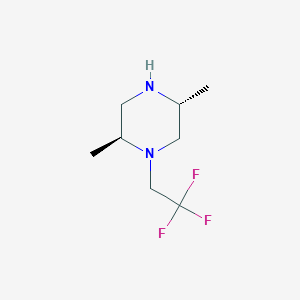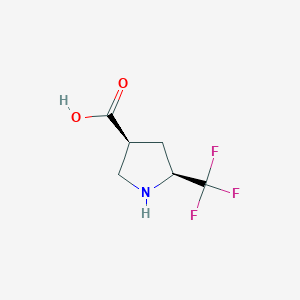
(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant interest in the field of organic chemistry The presence of the trifluoromethyl group and the pyrrolidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically begins with commercially available starting materials such as pyrrolidine and trifluoromethyl-containing reagents.
Reaction Steps:
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts and solvents to optimize yields and selectivity.
Industrial Production Methods: In industrial settings, the production of rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid may involve continuous flow processes and large-scale reactors to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various drugs, particularly those requiring chiral centers.
Agrochemicals: Used in the development of pesticides and herbicides due to its unique chemical properties.
Biology and Medicine:
Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Mecanismo De Acción
The mechanism by which rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity and affecting biochemical pathways.
Comparación Con Compuestos Similares
(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-methanol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness:
Functional Groups: The presence of the carboxylic acid group in rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid provides unique reactivity compared to its analogs.
Chemical Reactivity: The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C6H8F3NO2 |
|---|---|
Peso molecular |
183.13 g/mol |
Nombre IUPAC |
(3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-3(2-10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m0/s1 |
Clave InChI |
BMFNEKKRPLEBFA-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1C(F)(F)F)C(=O)O |
SMILES canónico |
C1C(CNC1C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


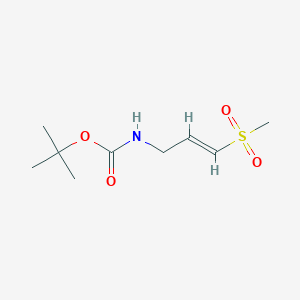
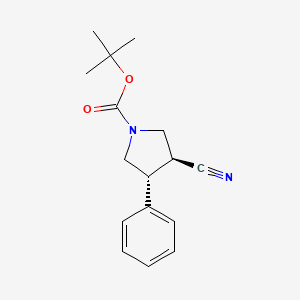

![{6-Methylspiro[2.5]octan-6-yl}methanol](/img/structure/B13456064.png)
![1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13456067.png)
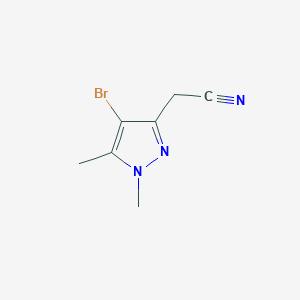


![rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
![5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B13456101.png)
![3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13456102.png)
